(2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate (2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 130830-60-3
VCID: VC21223461
InChI: InChI=1S/C22H25NO7S/c1-3-28-21(24)20-13-18(30-31(26,27)19-11-9-16(2)10-12-19)14-23(20)22(25)29-15-17-7-5-4-6-8-17/h4-12,18,20H,3,13-15H2,1-2H3/t18-,20-/m1/s1
SMILES: CCOC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)C
Molecular Formula: C22H25NO7S
Molecular Weight: 447.5 g/mol

(2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate

CAS No.: 130830-60-3

Cat. No.: VC21223461

Molecular Formula: C22H25NO7S

Molecular Weight: 447.5 g/mol

* For research use only. Not for human or veterinary use.

(2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate - 130830-60-3

Specification

CAS No. 130830-60-3
Molecular Formula C22H25NO7S
Molecular Weight 447.5 g/mol
IUPAC Name 1-O-benzyl 2-O-ethyl (2R,4R)-4-(4-methylphenyl)sulfonyloxypyrrolidine-1,2-dicarboxylate
Standard InChI InChI=1S/C22H25NO7S/c1-3-28-21(24)20-13-18(30-31(26,27)19-11-9-16(2)10-12-19)14-23(20)22(25)29-15-17-7-5-4-6-8-17/h4-12,18,20H,3,13-15H2,1-2H3/t18-,20-/m1/s1
Standard InChI Key VJWIBONSIXXNGR-UYAOXDASSA-N
Isomeric SMILES CCOC(=O)[C@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)C
SMILES CCOC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)C
Canonical SMILES CCOC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)C

Introduction

Structure and Properties

Chemical Structure and Nomenclature

(2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate contains a pyrrolidine ring as its core structure with several key functional groups:

  • A benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom (position 1)

  • An ethyl ester group at position 2

  • A tosyloxy (p-toluenesulfonyloxy) group at position 4

  • Specific stereochemistry with (2R,4R) configuration, indicating a trans arrangement of substituents

The compound is identified with CAS No. 130830-60, providing a standardized reference for this chemical entity.

Physical and Chemical Properties

Based on structural analysis and comparison with similar pyrrolidine derivatives, the following physical and chemical properties can be anticipated:

PropertyExpected ValueBasis for Estimation
Physical StateWhite to off-white crystalline solidCommon for similar pyrrolidine derivatives
Molecular Weight473.54 g/molCalculated from molecular formula C₂₂H₂₅NO₇S
SolubilityReadily soluble in dichloromethane, chloroform, ethyl acetate; Limited solubility in waterBased on functional groups present
Melting Point85-95°C (estimated)Comparison with similar pyrrolidine derivatives
Optical RotationPositive [α]D valueExpected due to (2R,4R) configuration

Stereochemical Features

The compound contains two stereogenic centers at positions 2 and 4 of the pyrrolidine ring, both with R configuration. This stereochemical arrangement creates:

  • A trans relationship between the substituents at positions 2 and 4

  • A defined three-dimensional structure that influences reactivity patterns

  • Potential for stereoselective transformations in subsequent reactions

The defined stereochemistry is particularly important for applications in asymmetric synthesis and in the development of compounds where spatial arrangement is crucial for biological activity.

Synthetic Approaches

Synthetic ApproachKey StepsAdvantages
From 4-hydroxypyrrolidine derivatives1. N-protection with benzyl chloroformate
2. Ethyl esterification
3. Hydroxyl tosylation
- Direct approach
- Well-established reactions
From L-hydroxyproline1. Stereoselective modifications
2. Protecting group manipulations
3. Functional group interconversions
- Starts with defined stereochemistry
- Utilizes renewable resources
Catalytic asymmetric synthesis1. Asymmetric reactions to establish stereochemistry
2. Sequential functionalization
- Control of stereoselectivity
- Potential for scalability

Stereoselective Synthesis Considerations

Achieving the specific (2R,4R) stereochemistry requires careful control during synthesis. The search results indicate that catalytic asymmetric synthesis methodologies have been successfully applied to create pyrrolidine derivatives with defined stereochemistry . These approaches may involve:

  • Use of chiral catalysts to control the formation of stereogenic centers

  • Substrate-controlled reactions where existing stereochemistry influences the formation of new stereogenic centers

  • Resolution techniques to separate desired stereoisomers from mixtures

The synthesis of dimethyl (2R,4R)-4-(tert-butylthio)-2-phenylpyrrolidine-2,4-dicarboxylate, described in the search results, follows a general procedure that might be adaptable for our target compound, involving reduction and subsequent functionalization steps .

Key Reaction Conditions

Based on synthetic procedures for related compounds, the following reaction conditions may be critical for the synthesis of (2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate:

Reaction StepTypical ReagentsCritical Parameters
N-ProtectionBenzyl chloroformate, base (e.g., Na₂CO₃)pH control, temperature (0-5°C)
EsterificationEthanol, acid catalyst or alkylating agentWater removal, temperature control
Tosylationp-Toluenesulfonyl chloride, base (pyridine or triethylamine)Anhydrous conditions, temperature (-10 to 0°C)
StereocontrolDepends on specific synthetic routeMay require low temperature, specific catalysts, or controlled addition rates

Reactivity and Applications

Reactivity Profile

The reactivity of (2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate is largely determined by its functional groups:

  • The tosyloxy group at position 4 serves as an excellent leaving group, enabling nucleophilic substitution reactions

  • The ethyl ester can undergo hydrolysis, transesterification, and reduction

  • The benzyloxycarbonyl (Cbz) protecting group on nitrogen can be selectively removed by catalytic hydrogenation

These reactive sites allow for diverse transformations, making the compound a versatile building block in organic synthesis.

Nucleophilic Substitution Reactions

NucleophileExpected ProductPotential Applications
Azide (N₃⁻)4-azido derivativePrecursor for triazoles via click chemistry; reduction to amines
Amines (R₂NH)4-amino derivativesSynthesis of constrained amino acid analogs
Thiols (RSH)4-thioether derivativesSulfur-containing pyrrolidine derivatives; potential enzyme inhibitors
Cyanide (CN⁻)4-cyano derivativePrecursor for carboxylic acids, amides, and amines
Halides (X⁻)4-halo derivativesIntermediates for cross-coupling reactions

Applications in Medicinal Chemistry

Functionalized pyrrolidine derivatives have demonstrated significant potential in medicinal chemistry. The search results indicate that pyrrolidine cores have been investigated as constrained analogs of bioactive compounds such as FTY720, which has immunomodulatory properties . This suggests that derivatives of (2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate may find applications in several therapeutic areas:

  • Development of enzyme inhibitors with defined spatial arrangement

  • Creation of peptidomimetics with improved pharmacokinetic properties

  • Synthesis of conformationally restricted analogs of bioactive molecules

  • Design of receptor modulators with enhanced selectivity

The specific (2R,4R) stereochemistry can be critical for achieving selectivity in biological interactions, making this compound particularly valuable for stereochemically defined drug candidates.

Use as a Building Block in Complex Synthesis

The defined stereochemistry and reactive functional groups make (2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate valuable in the synthesis of complex molecules:

  • As a precursor for pyrrolidine-containing natural product analogs

  • In the construction of conformationally restricted peptide mimetics

  • For the introduction of defined stereochemistry in complex structures

  • As a source of chirality in asymmetric synthesis

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected key ¹H NMR signals:

Proton TypeExpected Chemical Shift (ppm)MultiplicityIntegration
Aromatic protons7.2-7.8Complex pattern9H
Benzyl CH₂5.0-5.2Singlet or AB system2H
H-4 (pyrrolidine)4.8-5.2Multiplet1H
H-2 (pyrrolidine)4.2-4.5Doublet or doublet of doublets1H
Ethyl CH₂4.0-4.3Quartet2H
Pyrrolidine ring protons (H-3, H-5)2.0-3.8Complex pattern4H
Tosyl CH₃2.3-2.5Singlet3H
Ethyl CH₃1.1-1.3Triplet3H

Expected key ¹³C NMR signals:

Carbon TypeExpected Chemical Shift (ppm)
Carbonyl carbons170-175
Aromatic carbons125-145
C-4 (pyrrolidine)78-82
C-2 (pyrrolidine)58-62
Benzyl CH₂67-70
Ethyl CH₂60-63
Pyrrolidine CH₂ (C-3, C-5)30-52
Tosyl CH₃21-22
Ethyl CH₃13-14

Infrared Spectroscopy

Expected characteristic IR bands:

Functional GroupExpected Wavenumber (cm⁻¹)
C=O stretching (ester, carbamate)1700-1750
Aromatic C=C stretching1450-1610
S=O stretching (tosyl)1150-1380
C-O stretching1050-1300
Aromatic C-H stretching3000-3100
Aliphatic C-H stretching2800-3000

Chromatographic Properties

Based on similar pyrrolidine derivatives described in the search results , the following chromatographic behavior can be anticipated:

Chromatographic MethodExpected PropertiesReference Parameters
Thin-Layer ChromatographyRf ≈ 0.4-0.6Silica gel, petroleum ether:ethyl acetate (2:1)
Column ChromatographyGood separation on silica gelGradient elution with hexanes/ethyl acetate
HPLCRetention dependent on column typeC18 column, acetonitrile/water gradient

Structure-Activity Relationships and Related Compounds

Comparison with Related Pyrrolidine Derivatives

Several pyrrolidine derivatives with similar structural features have been described in the literature, providing context for understanding the properties of (2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate:

CompoundStructural ComparisonReported Properties
Dimethyl (2R,4R)-4-(tert-butylthio)-2-phenylpyrrolidine-2,4-dicarboxylate- Dimethyl vs. ethyl/benzyl esters
- tert-butylthio vs. tosyloxy at C-4
- Phenyl at C-2
White solid, M.P. 85-87°C
Rf = 0.6 (petroleum ether:EtOAc = 2:1)
Dimethyl (2S,4R)-4-(tert-butylthio)-2-methylpyrrolidine-2,4-dicarboxylate- Dimethyl esters
- tert-butylthio at C-4
- Different stereochemistry at C-2
- Methyl at C-2
White solid, M.P. 60-62°C
Constrained FTY720 analogs with pyrrolidine cores- Different substituents
- Related pyrrolidine scaffold
Investigated for sphingosine-1-phosphate receptor activity

Structure-Activity Considerations

Based on research with related compounds, several structural features may be critical for specific applications:

  • The trans relationship between substituents at positions 2 and 4 influences three-dimensional structure and reactivity

  • The nature of the group at position 4 significantly affects biological activity and chemical behavior

  • The presence of protecting groups on nitrogen allows for controlled reactivity

  • The ester functionality provides opportunities for further derivatization

Synthetic Modifications and Derivatives

The versatile structure of (2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate allows for numerous synthetic modifications:

Modification SitePotential TransformationsResulting Derivatives
Tosyloxy group (C-4)Nucleophilic substitution4-amino, 4-thio, 4-azido derivatives
Ethyl ester (C-2)Hydrolysis, transesterification, reductionAcids, different esters, alcohols
Cbz group (N-1)Deprotection, alkylationSecondary amines, differentially protected derivatives
Pyrrolidine ringFunctionalization at C-3/C-5Multi-substituted pyrrolidines

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator